molecular formula C13H15KN2O3 B1404810 Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate CAS No. 1384430-29-8

Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate

Cat. No.: B1404810
CAS No.: 1384430-29-8
M. Wt: 286.37 g/mol
InChI Key: DMHFNYNOFZZBGI-UHFFFAOYSA-M
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Description

Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate is a chemical compound with the molecular formula C13H15N2O3-.K+. It is known for its unique structure, which includes a phenylcyclopropyl group, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate typically involves the reaction of 2-phenylcyclopropylamine with methyl chloroacetate, followed by the addition of potassium hydroxide to form the potassium salt . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate: Unique due to its phenylcyclopropyl group.

    Potassium 2-{methyl[(2-cyclopropyl)carbamoyl]amino}acetate: Lacks the phenyl group, leading to different chemical properties.

    Potassium 2-{methyl[(2-phenyl)carbamoyl]amino}acetate: Lacks the cyclopropyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the phenyl and cyclopropyl groups in this compound makes it unique compared to similar compounds.

Properties

IUPAC Name

potassium;2-[methyl-[(2-phenylcyclopropyl)carbamoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.K/c1-15(8-12(16)17)13(18)14-11-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,18)(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHFNYNOFZZBGI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])C(=O)NC1CC1C2=CC=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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